![molecular formula C15H18N2O B1270950 3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile CAS No. 551907-33-6](/img/structure/B1270950.png)
3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structure and functional groups .Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These synthesized compounds have shown significant antibacterial and antifungal activity . The compounds were tested for in vitro antimicrobial activity and the results were compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase protein organisms .
Biological Activity
The compound “3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile” has gained significant attention in scientific research due to its potential biological activity . However, the specific biological activities and applications are not detailed in the source.
Life Science Research
The compound is mentioned in the context of life science research solutions, products, and resources . It could potentially be used in various fields of life science research such as cell biology, genomics, proteomics, etc . However, the specific applications in these fields are not detailed in the source .
Safety and Hazards
Future Directions
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary target of 3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile is associated with the management of Alzheimer’s disease . The compound has shown potential in modulating different targets involved in the neurodegenerative cascade of Alzheimer’s disease .
Mode of Action
The compound interacts with its targets by preventing β-sheet aggregation and fibril formation . It may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates . The compound also demonstrated an ability to inhibit acetylcholinesterase-mediated amyloid-beta fibrillogenesis via interaction with the acetylcholinesterase peripheral anionic site .
Biochemical Pathways
The affected pathways involve the inhibition of the toxic conformation of amyloid-beta 1–42 and stabilization of the α-helical content . This interaction with amyloid-beta is crucial in the pathogenesis of Alzheimer’s disease, as the accumulation of amyloid-beta plaques is a characteristic feature of the disease.
Result of Action
The compound exerts a neuroprotective action on SH-SY5Y cells towards amyloid-beta and hydrogen peroxide-mediated cell death and oxidative injury by inhibiting reactive oxygen species generation . Moreover, administration of the compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .
properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-9-6-15(18)17-10-7-14(8-11-17)12-13-4-2-1-3-5-13/h1-5,14H,6-8,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRMYTZFCMQXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.